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Compound of Interest

Compound Name: Isobutyl valerate

Cat. No.: B076362 Get Quote

Introduction

Isobutyl valerate (IUPAC name: 2-methylpropyl pentanoate) is an organic ester recognized for

its potent, fruity aroma.[1] As a volatile organic compound, it is a significant contributor to the

natural scent profile of various fruits and is synthetically produced for extensive use in the flavor

and fragrance industry.[2] Its characteristic ethereal and fruity notes make it a valuable

component for creating and enhancing fruit flavor profiles, particularly apple, apricot, and

pineapple. These application notes provide an overview of isobutyl valerate's properties, its

role in flavor formulations, and its regulatory status.

Chemical and Physical Properties
Isobutyl valerate is a colorless liquid with physical and chemical properties that make it

suitable for use in flavor concentrates. It is miscible with alcohol and oils, which are common

solvents in flavor manufacturing.[3]
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Property Value Reference

IUPAC Name 2-methylpropyl pentanoate [4]

Synonyms
Isobutyl pentanoate, Valeric

acid, isobutyl ester
[1][4]

CAS Number 10588-10-0 [5]

Molecular Formula C₉H₁₈O₂ [4][5]

Molecular Weight 158.24 g/mol [4]

Boiling Point 169-179 °C at 760 mmHg [1][3]

Density ~0.86 g/cm³ [3][5]

Flash Point 55.56 - 63 °C [1][6]

Solubility

Almost insoluble in water;

soluble in propylene glycol,

miscible with alcohol and oils.

[1][3]

Organoleptic Profile
The sensory characteristics of isobutyl valerate are key to its application in flavor creation.

Odor: Described as ethereal, fruity, and reminiscent of apple and pear.[2][6]

Flavor: Fruity taste profile.[1]

Natural Occurrence
Isobutyl valerate is a naturally occurring component in a variety of fruits and fermented

products, contributing to their characteristic aroma. While its presence is well-documented,

specific concentrations can vary widely based on cultivar, ripeness, and processing.
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Source Status Reference

Apple Juice Present [1]

Cheddar Cheese Present [1]

Rum Present [1]

Wild Strawberry Present [1]

Tomato Present [1]

Vanilla Present [1]

Application in Synthetic Fruit Flavors
Isobutyl valerate is a versatile ester used to impart a fresh, sweet, and fruity character to

flavor formulations. It is particularly effective in building the profiles of pome and stone fruits.

Apple Flavors: It contributes to the juicy and ripe notes in various apple flavor profiles. It is

often used in conjunction with other esters like isoamyl valerate and hexyl acetate to create a

complete and authentic apple aroma.[7][8]

Apricot Flavors: In apricot formulations, isobutyl valerate can enhance the fruity body of the

flavor, complementing other characteristic esters and lactones.

Pineapple Flavors: While less dominant than in apple flavors, it can be used to add

complexity and a sweet, fruity lift to pineapple profiles, often blended with compounds like

allyl hexanoate and ethyl butyrate.[9][10]

The following table provides suggested starting concentrations for incorporating isobutyl
valerate into synthetic fruit flavor concentrates. These levels are intended as a guide for

formulation development and may be optimized based on the desired flavor profile and final

application.
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Flavor Profile
Suggested Concentration
in Flavor Concentrate (%)

Key Contributing Notes

Apple 0.5 - 2.0 Fruity, sweet, ripe apple

Apricot 0.2 - 1.0 Fruity body, sweet undertones

Pineapple 0.1 - 0.5 Bright fruity lift, complexity

Regulatory Status
FEMA/GRAS: Isobutyl valerate is recognized by the Flavor and Extract Manufacturers

Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its

intended use as a flavoring agent.[5]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated

this substance and concluded there is "no safety concern at current levels of intake when

used as a flavouring agent."[11]

Experimental Protocols
Protocol 1: Quantitative Analysis of Isobutyl Valerate in
a Beverage Matrix via GC-MS
This protocol outlines a method for the extraction and quantification of isobutyl valerate from a

clear liquid beverage matrix, such as a fruit-flavored soda or juice, using Gas Chromatography-

Mass Spectrometry (GC-MS).

1. Objective: To accurately determine the concentration of isobutyl valerate in a liquid

beverage sample.

2. Materials and Reagents:

Sample: Fruit-flavored beverage

Standard: Isobutyl valerate (≥98% purity)

Internal Standard (IS): 2-Methyl-1-pentanol or cyclohexanone
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Solvent: Dichloromethane (DCM), HPLC grade

Anhydrous Sodium Sulfate

Volumetric flasks, pipettes, vials

Gas Chromatograph with Mass Spectrometer detector (GC-MS)

3. Sample Preparation (Liquid-Liquid Extraction):

Spike a 10 mL aliquot of the beverage sample with a known concentration of the internal

standard.

Transfer the sample to a separatory funnel.

Add 5 mL of dichloromethane, stopper, and shake vigorously for 2 minutes, periodically

venting pressure.

Allow the layers to separate completely.

Drain the lower organic layer (DCM) into a flask containing a small amount of anhydrous

sodium sulfate to remove residual water.

Repeat the extraction twice more with fresh 5 mL portions of DCM, combining the organic

layers.

Carefully concentrate the combined extract to a final volume of 1 mL under a gentle stream

of nitrogen.

Transfer the final extract to a GC vial for analysis.

4. GC-MS Parameters:

GC System: Agilent 7890B or equivalent

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent[12]

Injection: 1 µL, splitless mode[13]
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Inlet Temperature: 250 °C

Carrier Gas: Helium at a constant flow of 1.5 mL/min[13]

Oven Program:

Initial temperature: 60 °C, hold for 2 minutes

Ramp: 6 °C/min to 240 °C[13]

Hold at 240 °C for 5 minutes

MS System: Agilent 5977B or equivalent

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Acquisition Mode: Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for

quantification. Key ions for isobutyl valerate include m/z 56, 57, 85, and 102.

5. Calibration and Quantification:

Prepare a series of calibration standards of isobutyl valerate in DCM, each containing the

same concentration of the internal standard as the samples.

Analyze the standards using the same GC-MS method.

Construct a calibration curve by plotting the ratio of the peak area of isobutyl valerate to the

peak area of the internal standard against the concentration of isobutyl valerate.

Calculate the concentration of isobutyl valerate in the sample extract from the calibration

curve.
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Sample Preparation

GC-MS Analysis

Data Processing

1. 10 mL Beverage Sample

2. Spike with Internal Standard

6. Inject 1 µL into GC-MS

3. Liquid-Liquid Extraction
with Dichloromethane

4. Dry with Na₂SO₄

5. Concentrate to 1 mL

7. Separation on HP-5MS Column

9. Integrate Peak Areas

8. Detection by Mass Spectrometer

10. Construct Calibration Curve

11. Quantify Concentration

Click to download full resolution via product page

Workflow for GC-MS Quantification of Isobutyl Valerate.
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Protocol 2: Sensory Evaluation of a Synthetic Apple
Flavor
This protocol describes a triangle test and a descriptive analysis to evaluate the sensory

contribution of isobutyl valerate in a synthetic apple flavor formulation.

1. Objective:

To determine if a perceptible difference exists between an apple flavor with and without

isobutyl valerate (Triangle Test).

To characterize the sensory attributes of an apple flavor containing isobutyl valerate
(Descriptive Analysis).

2. Panelist Selection:

Recruit 15-20 panelists trained in sensory evaluation of food products.[14]

Screen panelists for their ability to detect and describe fruity and ester-like aromas.

3. Sample Preparation:

Prepare two apple flavor formulations in a neutral base (e.g., sugar water at 10% sucrose):

Control: A standard apple flavor formulation.

Test: The same formulation with the addition of 1.0% isobutyl valerate.

Label the samples with random three-digit codes.

Present 20 mL of each sample in identical, odor-free cups at room temperature.

4. Part A: Triangle Test Protocol:

Present each panelist with a tray containing three coded samples. Two of the samples are

identical (either both Control or both Test), and one is different.

The presentation order should be randomized for each panelist.
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Instruct panelists to taste each sample from left to right.

Ask panelists to identify the "odd" or "different" sample.

Provide water and unsalted crackers for palate cleansing between samples.

Analyze the results statistically to determine if the number of correct identifications is

significant (p < 0.05).

5. Part B: Descriptive Analysis Protocol:

Conduct a separate session with the trained panelists.

Present the "Test" sample (apple flavor with isobutyl valerate).

Ask panelists to rate the intensity of pre-defined sensory attributes on a 9-point scale (1 = not

perceptible, 9 = extremely intense).

Key attributes for an apple flavor may include:

Overall Aroma Intensity

Fruity

Green/Unripe Apple

Ripe/Red Apple

Sweet

Ethereal/Solvent-like

Aftertaste

Compile the data and calculate the mean scores for each attribute to create a sensory profile

(spider web plot).
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Setup

Part A: Triangle Test Part B: Descriptive Analysis

1. Panelist Selection
(15-20 trained members)

2. Sample Preparation
(Control vs. Test with Isobutyl Valerate)

3. Random Coding of Samples

4. Present 3 Samples
(2 identical, 1 odd) 7. Present 'Test' Sample

5. Panelists Identify Odd Sample

6. Statistical Analysis (p < 0.05)

Perceptible
Difference?

8. Rate Intensity of Attributes
(e.g., Fruity, Ripe, Sweet)

9. Generate Sensory Profile

Flavor Profile
Characterized

Click to download full resolution via product page

Workflow for Sensory Evaluation of a Flavor Formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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